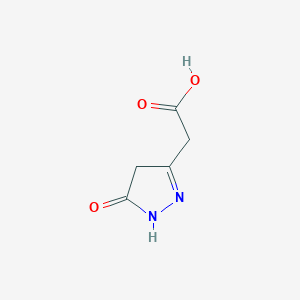

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Descripción general

Descripción

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles and can result in a mixture of regioisomers . Another method involves a domino reaction strategy, which allows for the efficient synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study highlighted the effectiveness of pyrazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential in treating infections resistant to conventional antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases such as arthritis and asthma .

1.3 Anticancer Research

Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a study reported that this compound could inhibit cell proliferation in breast cancer cells by modulating the expression of genes involved in cell cycle regulation .

Agricultural Applications

2.1 Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. Research indicates that this compound can effectively control populations of agricultural pests while being less toxic to beneficial insects . This dual action makes it an attractive candidate for sustainable agriculture practices.

2.2 Herbicidal Activity

In addition to its pesticidal properties, this compound has exhibited herbicidal activity against common weeds in crop fields. Studies have demonstrated that formulations containing this compound can effectively inhibit weed growth without adversely affecting crop yield .

Material Science

3.1 Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its functional groups allow it to act as a monomer or cross-linking agent in the production of novel polymers with enhanced mechanical and thermal properties .

3.2 Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Studies suggest that incorporating this compound into formulations can improve resistance to environmental degradation and enhance overall performance .

Case Studies

Mecanismo De Acción

The mechanism of action for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid: Similar in structure but with a methyl group at the 3-position.

5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Contains a phenyl group instead of an acetic acid moiety.

Uniqueness

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Actividad Biológica

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| CAS Number | 1094269-98-3 |

| IUPAC Name | This compound |

| Appearance | White powder |

| Storage Temperature | 4 °C |

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit considerable antimicrobial properties. A study evaluated several pyrazole derivatives against common pathogens. The results indicated that compounds showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential as effective antimicrobial agents .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 |

| 5a | Staphylococcus epidermidis | 0.25 | 0.30 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In one investigation, various compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. Notably, some derivatives exhibited selective COX-2 inhibition with IC₅₀ values ranging from 0.034 to 0.052 μM, indicating their potential as anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX Inhibition Type | IC₅₀ (μM) |

|---|---|---|

| Compound A | COX-1 | 5.40 |

| Compound B | COX-2 | 0.01 |

| Compound C | COX-2 | <0.05 |

Anticancer Activity

Compounds containing the pyrazole scaffold have shown promising anticancer activity across various cancer cell lines. For instance, studies have reported that certain derivatives effectively inhibited the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanisms involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapy .

Case Study: Anticancer Activity Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast), HepG2 (liver), A549 (lung).

- Results :

- Significant inhibition of cell growth was observed at concentrations as low as 1 μM.

- The most potent compound demonstrated an IC₅₀ value of approximately 0.15 μM against HepG2 cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-ketoesters or hydrazine derivatives. For example, pyrazole core formation can be achieved using hydrazine hydrate with substituted diketones under reflux in ethanol . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature (80–120°C) to improve yields. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical for verifying structural integrity .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% threshold). Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) and photostability analysis (ICH Q1B guidelines). Monitor degradation products via LC-MS and compare with reference standards .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) can model transition states and predict regioselectivity in electrophilic substitutions. Software like Gaussian or ORCA enables simulation of reaction pathways, while machine learning (e.g., ICReDD’s reaction path search methods) identifies optimal catalysts or solvents . Validate predictions with small-scale experiments (mg quantities) before scaling .

Q. How do structural modifications (e.g., acyl or aryl substitutions) impact the biological activity of pyrazole-acetic acid derivatives?

- Methodological Answer : Systematic SAR studies reveal that electron-withdrawing groups (e.g., nitro at the 5-position) enhance pesticidal activity by increasing electrophilicity, as shown in hydrazide derivatives with LC₅₀ values <10 ppm against Aphis craccivora . Conversely, bulky substituents (e.g., cyclopropyl) reduce bioavailability due to steric hindrance . Use in vitro assays (e.g., enzyme inhibition) to quantify effects .

Q. How should researchers address contradictions in reported biological data (e.g., pesticidal vs. antibacterial efficacy)?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion for antibacterial tests) or organism-specific sensitivity. Meta-analysis of datasets (e.g., comparing IC₅₀ values from and ) with ANOVA can identify statistically significant trends. Control for variables like pH, solvent (DMSO vs. aqueous), and incubation time .

Q. What factorial design approaches are suitable for optimizing multi-step syntheses involving this compound?

- Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, reaction time) identifies critical parameters. For example, in amide coupling steps, higher catalyst loadings (10 mol% HATU) and lower temperatures (0°C) minimize side products. Response surface methodology (RSM) further refines optimal conditions .

Propiedades

IUPAC Name |

2-(5-oxo-1,4-dihydropyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-4-1-3(6-7-4)2-5(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCLFOPYDIALKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860409-48-9 | |

| Record name | 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.